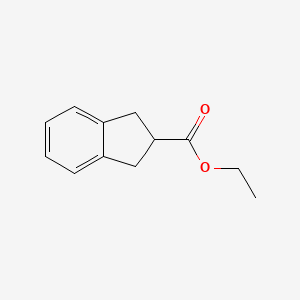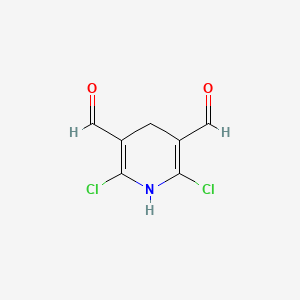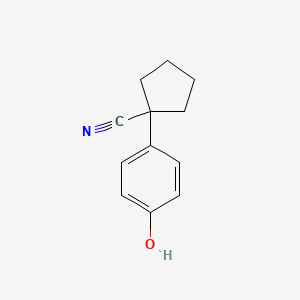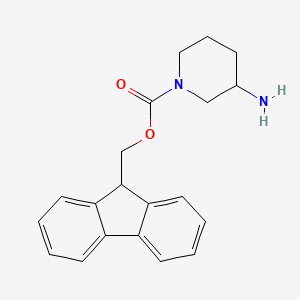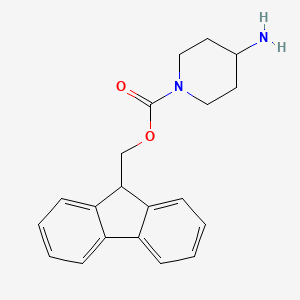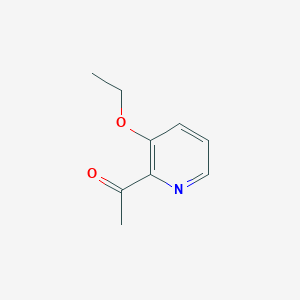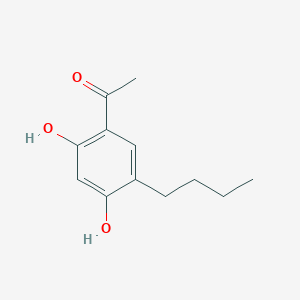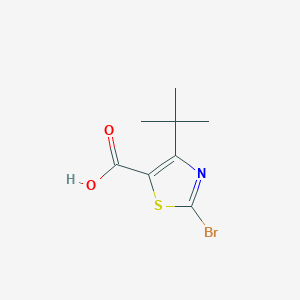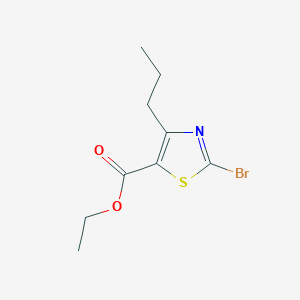
12-Nitrododecan-1-ol
Descripción general
Descripción
12-Nitrododecan-1-ol is a long-chain alcohol that has been widely studied for its potential applications in the field of material science, biochemistry, and nanotechnology. This compound has unique chemical and physical properties that make it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
12-Nitrododecan-1-ol has been studied for its potential applications in various fields of research. In material science, it has been used as a surfactant and emulsifier to stabilize nanoparticles and improve their dispersibility. In biochemistry, it has been used as a membrane probe to study the structure and function of cell membranes. In nanotechnology, it has been used as a template for the synthesis of metal nanoparticles with controlled size and shape. These studies have shown that 12-Nitrododecan-1-ol has great potential for various research applications.
Mecanismo De Acción
The mechanism of action of 12-Nitrododecan-1-ol is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. It has been shown to increase the fluidity of the membrane and disrupt the packing of the lipid molecules. This interaction can affect the function of membrane-associated proteins and enzymes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 12-Nitrododecan-1-ol can affect various biochemical and physiological processes. It has been shown to inhibit the activity of ATPase enzymes, which are involved in the transport of ions across cell membranes. It has also been shown to affect the activity of various enzymes involved in lipid metabolism. In addition, it has been shown to affect the viability and proliferation of various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 12-Nitrododecan-1-ol in lab experiments is its ability to stabilize nanoparticles and improve their dispersibility. This can be useful in the synthesis of metal nanoparticles with controlled size and shape. Another advantage is its ability to act as a membrane probe and study the structure and function of cell membranes. However, one limitation is its potential toxicity and effects on cellular processes, which must be carefully considered in experimental design.
Direcciones Futuras
There are several future directions for research on 12-Nitrododecan-1-ol. One direction is to further investigate its potential applications in material science, biochemistry, and nanotechnology. Another direction is to study its effects on specific cellular processes and pathways. Additionally, research could focus on the development of derivatives or analogs of 12-Nitrododecan-1-ol with improved properties or reduced toxicity. Overall, 12-Nitrododecan-1-ol has great potential for various research applications and warrants further investigation.
Propiedades
IUPAC Name |
12-nitrododecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFIROEVCJXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Nitrododecan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



